molecular formula C5H10ClN B15313242 (But-3-yn-2-yl)(methyl)aminehydrochloride

(But-3-yn-2-yl)(methyl)aminehydrochloride

Cat. No.: B15313242
M. Wt: 119.59 g/mol
InChI Key: GLTWHVXEBXZMAG-UHFFFAOYSA-N
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Description

(But-3-yn-2-yl)(methyl)aminehydrochloride, also known as but-3-yn-2-amine hydrochloride, is a chemical compound with the molecular formula C4H8ClN. It is a hydrochloride salt of an amine, characterized by the presence of an alkyne group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-yn-2-yl)(methyl)aminehydrochloride typically involves the reaction of but-3-yn-2-ol with methylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvent such as ethanol

    Catalyst: Hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: But-3-yn-2-ol and methylamine

    Reaction Vessel: Large-scale reactors with temperature control

    Purification: Crystallization or distillation to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

(But-3-yn-2-yl)(methyl)aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids

    Reduction: Saturated amines

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

(But-3-yn-2-yl)(methyl)aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (But-3-yn-2-yl)(methyl)aminehydrochloride involves its interaction with molecular targets through its amine and alkyne groups. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The pathways involved include:

    Nucleophilic Addition: The alkyne group can undergo nucleophilic addition reactions.

    Amine Reactivity: The amine group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • But-3-yn-2-amine
  • But-3-yn-2-ol
  • 1-Methyl-prop-2-ynylamine

Uniqueness

(But-3-yn-2-yl)(methyl)aminehydrochloride is unique due to its combination of an alkyne group and an amine group in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

N-methylbut-3-yn-2-amine;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-4-5(2)6-3;/h1,5-6H,2-3H3;1H

InChI Key

GLTWHVXEBXZMAG-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC.Cl

Origin of Product

United States

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